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Magnesium niobium oxide

microwave dielectric ceramics quality factor columbite niobates

Magnesium niobium oxide (MgNb₂O₆, CAS 12163-26-7) is a columbite-structured binary niobate ceramic with the orthorhombic Pbcn space group. It belongs to the M²⁺Nb₂O₆ family, where M²⁺ = Mg, Zn, Ca, Co, Ni, Mn, Cu, Cd, or Fe.

Molecular Formula MgNb2O6
Molecular Weight 306.11 g/mol
Cat. No. B8203503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium niobium oxide
Molecular FormulaMgNb2O6
Molecular Weight306.11 g/mol
Structural Identifiers
SMILES[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Mg+2]
InChIInChI=1S/Mg.2Nb.6O/q+2;;;;;;;2*-1
InChIKeyMGXCEZDMXAOQKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Niobium Oxide (MgNb₂O₆) for Microwave Dielectrics, 2D Electronics, and Ferroelectric Precursors: A Procurement-Oriented Baseline


Magnesium niobium oxide (MgNb₂O₆, CAS 12163-26-7) is a columbite-structured binary niobate ceramic with the orthorhombic Pbcn space group [1]. It belongs to the M²⁺Nb₂O₆ family, where M²⁺ = Mg, Zn, Ca, Co, Ni, Mn, Cu, Cd, or Fe [1]. MgNb₂O₆ ranks among the two best-known columbite niobates—alongside ZnNb₂O₆—and is distinguished by its combination of high microwave quality factor (Q×f up to ~121,600 GHz with doping), moderate dielectric constant (εr ~17–22), wide optical bandgap (~5.0 eV in atomically thin form), and dual functionality as both a stand-alone microwave dielectric ceramic and an indispensable precursor for pyrochlore-free Pb(Mg₁/₃Nb₂/₃)O₃ (PMN) perovskite synthesis via the columbite route [1][2]. These properties position MgNb₂O₆ across three distinct procurement verticals: microwave resonator and LTCC components, high-κ gate dielectrics for 2D transistors, and ferroelectric/piezoelectric PMN-based device supply chains.

Why Generic Columbite Niobate Substitution Fails: MgNb₂O₆ Procurement Drivers and Comparator-Specific Performance Gaps


Although all columbite niobates share the same orthorhombic framework, their microwave dielectric and functional properties diverge substantially across the first-row transition metal and alkaline-earth series [1]. The quality factor Q×f—the most critical figure of merit for resonator insertion loss—varies by more than a factor of two between MgNb₂O₆ (~79,600–95,000 GHz) and CaNb₂O₆ (~49,600 GHz) or CoNb₂O₆ (~41,700 GHz) when processed under identical conditions [2]. The temperature coefficient of resonant frequency τf is uniformly negative for all Nb-based columbites (typically −45 to −76 ppm/°C), which means that τf-zeroing strategies require pairing with a positive-τf material such as MgTa₂O₆ (τf ≈ +30 ppm/°C) [3]; substituting MgNb₂O₆ with ZnNb₂O₆ or CaNb₂O₆ alters the solid-solution composition window required to achieve near-zero τf. Furthermore, only MgNb₂O₆ serves as the requisite columbite precursor for pyrochlore-free PMN—ZnNb₂O₆ cannot substitute because the target perovskite composition demands Mg at the B-site [1]. In the emerging 2D electronics domain, atomically thin MgNb₂O₆ uniquely provides a van der Waals interface with MoS₂, a property absent in polycrystalline columbite ceramics and not demonstrated for any other M²⁺Nb₂O₆ composition [4]. These quantitative and functional gaps confirm that generic in-class substitution carries measurable performance and process-integration penalties.

Quantitative Differentiation Evidence for MgNb₂O₆: Head-to-Head, Cross-Study, and Class-Level Comparator Data for Informed Procurement


Microwave Quality Factor (Q×f) Outperforms CaNb₂O₆ and CoNb₂O₆ by 60–130% Under Identical Processing Conditions

In the most comprehensive single-study head-to-head comparison of columbite niobates processed via identical mixed-oxide routes and fired over 800–1400°C, MgNb₂O₆ achieves a Q×f of 79,600 GHz, rising to >95,000 GHz after prolonged heating at 1300°C for 50 hours [1]. Under the same experimental conditions, ZnNb₂O₆ yields a comparable Q×f of 84,500 GHz, while CaNb₂O₆ and CoNb₂O₆ fall substantially behind at 49,600 GHz and 41,700 GHz, respectively [1]. This means MgNb₂O₆ offers a 60% Q×f advantage over CaNb₂O₆ and a 91% advantage over CoNb₂O₆, directly translating to lower insertion loss in microwave resonator and filter applications.

microwave dielectric ceramics quality factor columbite niobates dielectric resonator

Synthesis Route Determines Dielectric Constant and Loss: Molten Salt vs. Ceramic Method Yields εr = 19.5 vs. 16.6 at 100 kHz

A direct comparative study by Shanker and Ganguli (2003) demonstrates that the synthesis route critically controls the room-temperature dielectric performance of MgNb₂O₆ [1]. MgNb₂O₆ powder synthesized via the molten salt route (NaCl–KCl eutectic flux, 1100°C) yields a dielectric constant εr = 19.5 and dielectric loss tanδ = 0.004 at 100 kHz after sintering at 1100°C. In contrast, the conventional solid-state ceramic route (1025°C calcination, 20 h; 1100°C sintering) produces εr = 16.6 and tanδ = 0.000518 [1]. The molten salt route therefore delivers a 17.5% higher dielectric constant but at the cost of a ~7.7× higher dielectric loss compared to the ceramic route.

synthesis route optimization dielectric constant dielectric loss molten salt method

MgO Doping Boosts MgNb₂O₆ Q×f to 121,580 GHz—the Highest Reported Value Among Undoped or Doped Columbite Niobates

Huang et al. (2023) demonstrated that doping MgNb₂O₆ with 1 mol% excess MgO via solid-state reaction increases the microwave Q×f from 112,630 GHz (undoped, x=0) to 121,580 GHz (x=1), an 8.0% improvement, while maintaining εr = 20.82 and shifting τf to −48.89 ppm/°C [1]. This Q×f of 121,580 GHz represents the highest value reported for any doped or undoped columbite niobate ceramic to date. No second phase was detected, indicating that Mg²⁺ ions enter the lattice to form a continuous solid solution, and the Q×f enhancement was attributed to improved microstructure and reduced full width at half maximum (FWHM) of Raman vibrational modes [1]. By comparison, the highest Q×f reported for doped ZnNb₂O₆ remains below ~100,000 GHz in most studies, and CaNb₂O₆ and CoNb₂O₆ peak below ~65,000 GHz even with sintering aids [2].

MgO doping microwave dielectric properties quality factor enhancement chemical bond theory

τf Sign Complementarity with MgTa₂O₆: MgNb₂O₆ Provides the Negative τf Component (−68.5 ppm/°C) Required for Near-Zero Temperature Coefficient Composites

MgNb₂O₆ exhibits a large negative τf of −68.5 ppm/°C (sintered at 1300°C, εr = 21.7, Q×f = 89,900 GHz), while its tantalate analog MgTa₂O₆ exhibits a large positive τf of +28.3 to +30 ppm/°C (sintered at 1500°C, εr = 30.5, Q×f = 56,900 GHz) [1][2]. This sign complementarity is the basis for engineering Mg(Ta₁₋ₓNbₓ)₂O₆ solid solutions and MgNb₂O₆–MgTa₂O₆ composites with τf values approaching zero. Yang et al. (2005) demonstrated that combining MgNb₂O₆ with MgTa₂O₆ in a MgTa₁.₅Nb₀.₅O₆ composition yields τf = −0.7 ppm/°C at 1450°C sintering [1]. The fact that MgNb₂O₆ additionally sinters 200°C lower than MgTa₂O₆ (1300°C vs. 1500°C saturation) provides a co-processing advantage: incorporating MgNb₂O₆ into MgTa₂O₆-based formulations simultaneously lowers the required firing temperature and shifts τf toward zero [1].

temperature coefficient of resonant frequency τf compensation MgTa₂O₆ microwave dielectric composites

Atomically Thin MgNb₂O₆ Delivers the Highest Balanced Bandgap-to-Dielectric-Constant Ratio Among 2D Gate Dielectrics: 5.0 eV Bandgap with εr ≈ 20 and 16 MV cm⁻¹ Breakdown Strength

Zhu et al. (2024, Nature Electronics) demonstrated that atomically thin single crystals of MgNb₂O₆, grown via buffer-controlled epitaxy on mica, exhibit a bandgap of ~5.0 eV, dielectric constant εr ~20, breakdown strength of ~16 MV cm⁻¹, and a projected breakdown lifetime exceeding 100 years [1]. When integrated as a top-gate dielectric with monolayer MoS₂, the MgNb₂O₆/MoS₂ van der Waals interface yields an ultralow trap state density, enabling MoS₂ FETs with hysteresis below 0.9 mV (MV cm⁻¹)⁻¹, subthreshold swing of 62 mV dec⁻¹, and on/off current ratio up to 4 × 10⁷ with electrical reliability maintained at 500 K [1]. The authors explicitly benchmark MgNb₂O₆ against existing 2D insulators (including hBN, CaF₂, and ALD-deposited HfO₂ and ZrO₂) and demonstrate that MgNb₂O₆ uniquely balances high breakdown strength with high dielectric constant across a wide temperature range (300–500 K)—a combination not simultaneously achieved by any of the comparator materials [1][2]. No other columbite niobate (ZnNb₂O₆, CaNb₂O₆, CoNb₂O₆) has been demonstrated in atomically thin single-crystal form for 2D electronics applications.

2D electronics high-κ gate dielectric MoS₂ transistor van der Waals interface

MgNb₂O₆ Is the Irreplaceable Columbite Precursor for Pyrochlore-Free PMN: ZnNb₂O₆ and CaNb₂O₆ Cannot Substitute in This Application

The synthesis of phase-pure, pyrochlore-free Pb(Mg₁/₃Nb₂/₃)O₃ (PMN)—the prototypical relaxor ferroelectric—requires the pre-formation of MgNb₂O₆ as the columbite precursor before reaction with PbO [1][2]. This 'columbite process' is the industry-standard method to suppress the parasitic pyrochlore phase (Pb₁.₈₆Mg₀.₂₄Nb₁.₇₆O₆.₅) that otherwise degrades the dielectric and piezoelectric performance of PMN-based ceramics [1]. The precursor requirement is chemically specific: ZnNb₂O₆ and CaNb₂O₆ cannot substitute for MgNb₂O₆ because the target perovskite composition demands Mg²⁺ at the B-site, and substituting Zn or Ca would produce PZN or PCN phases with fundamentally different ferroelectric properties [1]. Pullar's comprehensive review (2009) notes that MgNb₂O₆ 'is in wide use as a precursor to synthesize single phase PMN in the columbite process,' while other columbites (ZnNb₂O₆, CaNb₂O₆, CoNb₂O₆, NiNb₂O₆) find applications in microwave dielectrics [1]—highlighting MgNb₂O₆'s unique dual-role position across both the ferroelectric and microwave dielectric supply chains.

PMN precursor columbite route pyrochlore-free perovskite ferroelectric ceramics

Procurement-Guided Application Scenarios for MgNb₂O₆: Where the Quantitative Differentiation Evidence Directs Deployment


High-Selectivity Microwave Dielectric Resonators and Filters (Q×f > 95,000 GHz Required)

For microwave resonator applications demanding the lowest possible insertion loss—such as cellular base station duplexers, satellite communication filters, and 5G/6G band-pass filters—MgNb₂O₆ with extended firing at 1300°C for 50 hours (achieving Q×f > 95,000 GHz) or MgO-doped MgNb₂O₆ (Q×f = 121,580 GHz) provides a measurable Q×f advantage over CaNb₂O₆ and CoNb₂O₆ [1][2]. When τf tuning toward zero is required, MgNb₂O₆ should be procured for co-formulation with MgTa₂O₆ in Mg(Ta₁₋ₓNbₓ)₂O₆ solid solutions, where x is engineered to deliver the target τf [3]. Procurement specifications should mandate the synthesis route (solid-state vs. molten salt), as the route directly controls εr and tanδ [4].

Low-Temperature Co-Fired Ceramic (LTCC) Modules with CuO-Doped MgNb₂O₆

CuO-doped MgNb₂O₆ (2 wt% CuO) sintered at 1170°C delivers εr = 19.9, Q×f = 110,000 GHz (at 10 GHz), and τf = −44 ppm/°C [1]. CuO–B₂O₃ co-doping further reduces the sintering temperature to 1000–1050°C while maintaining Qf ≈ 108,000 GHz and εr ≈ 21.5 [2]. These properties make doped MgNb₂O₆ directly compatible with silver electrode co-firing (Ag melting point 961°C), positioning it as a procurement candidate for miniaturized LTCC multilayer devices where the higher Q×f of MgNb₂O₆ provides a performance margin over competing LTCC dielectric formulations based on ZnNb₂O₆ or glass-ceramic composites.

Ultra-Thin High-κ Gate Dielectric for MoS₂ and 2D Semiconductor Field-Effect Transistors

Atomically thin MgNb₂O₆ single crystals grown epitaxially on mica and transferred as gate dielectrics onto monolayer MoS₂ enable FETs with near-ideal subthreshold swing (62 mV dec⁻¹), negligible hysteresis (<0.9 mV (MV cm⁻¹)⁻¹), and operational reliability at 500 K [1]. The van der Waals interface eliminates the high trap densities associated with ALD-deposited oxides on 2D channels. This scenario is procurement-relevant for advanced semiconductor research foundries, 2D materials pilot lines, and defense/aerospace electronics requiring high-temperature-stable transistor operation. No other columbite niobate has been demonstrated in this application, making MgNb₂O₆ single crystals a sole-source candidate for 2D FET gate dielectric R&D programs [1].

Precursor for Pyrochlore-Free PMN and PMN-PT Ferroelectric/Piezoelectric Ceramics

MgNb₂O₆ is the irreplaceable columbite precursor for synthesizing pyrochlore-free Pb(Mg₁/₃Nb₂/₃)O₃ (PMN) and its solid solutions with PbTiO₃ (PMN-PT). Procurement specifications for PMN precursor-grade MgNb₂O₆ should include phase purity verification (XRD, absence of Mg₄Nb₂O₉ or unreacted Nb₂O₅), particle size distribution, and MgO excess range (2–25 mol%) to ensure complete perovskite formation in downstream processing [1][2]. This is a dedicated procurement vertical distinct from microwave dielectric-grade MgNb₂O₆, with separate purity and morphology requirements driven by the perovskite formation kinetics.

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